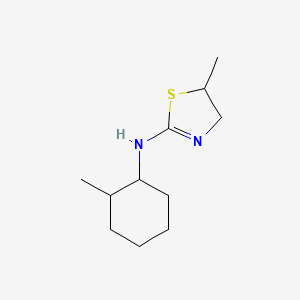
5-methyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
作用机制
The mechanism of action of 5-methyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine is not fully understood. However, it has been suggested that this compound acts by inhibiting certain enzymes or signaling pathways involved in inflammation and cancer. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
5-methyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have antioxidant properties and can scavenge free radicals. In addition, this compound has been shown to have a low toxicity profile, making it a potentially safe compound for use in medicinal applications.
实验室实验的优点和局限性
The advantages of using 5-methyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine in lab experiments include its low toxicity profile, its potential use as a diagnostic tool, and its anti-inflammatory and anti-tumor properties. However, the limitations of using this compound in lab experiments include the need for further studies to elucidate its mechanism of action and the need for optimization of the synthesis method to improve the yield of this compound.
未来方向
There are several future directions for the study of 5-methyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine. These include further studies to elucidate the exact mechanism of action of this compound, optimization of the synthesis method to improve the yield of this compound, and the development of new derivatives of this compound with potentially improved properties. In addition, this compound could be studied for its potential use in the treatment of other diseases such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, 5-methyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound that has shown promising results in scientific research applications. This compound has been synthesized using various methods and has been found to have anti-inflammatory, anti-tumor, and anti-proliferative properties. Further studies are needed to elucidate the exact mechanism of action of this compound and to optimize the synthesis method to improve the yield of this compound.
合成方法
The synthesis of 5-methyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine has been achieved using various methods, including the reaction of 2-methylcyclohexanone with thiosemicarbazide followed by cyclization. Another method involves the reaction of 2-methylcyclohexanone with thiosemicarbazide in the presence of a catalyst such as p-toluenesulfonic acid. The yield of this compound can be improved by optimizing the reaction conditions.
科学研究应用
5-methyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine has been studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer and inflammation. It has been found to have anti-inflammatory, anti-tumor, and anti-proliferative properties. This compound has also been studied for its potential use as a diagnostic tool for certain diseases.
属性
IUPAC Name |
5-methyl-N-(2-methylcyclohexyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2S/c1-8-5-3-4-6-10(8)13-11-12-7-9(2)14-11/h8-10H,3-7H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFZMDNLUBMVJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2=NCC(S2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

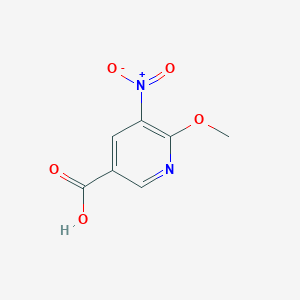
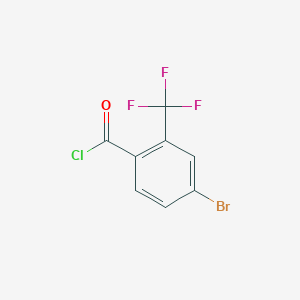
![(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2373028.png)


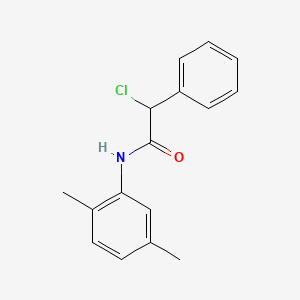
![7-cyclopropyl-1,3-dimethyl-5-((1-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373034.png)
![tert-butyl N-[(3S)-1-(2-chloroquinoline-4-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2373036.png)

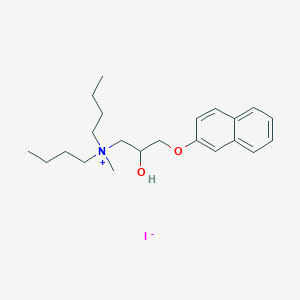
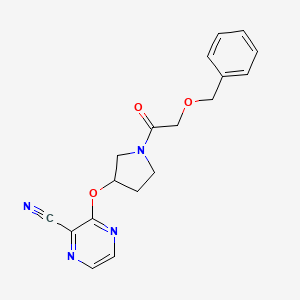
![1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2373041.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2373044.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2373045.png)